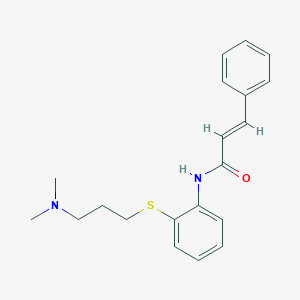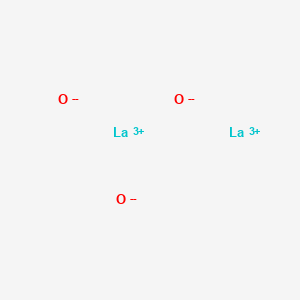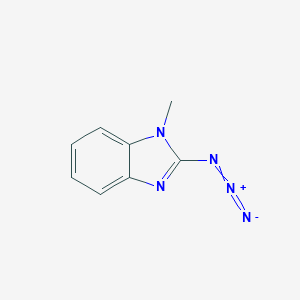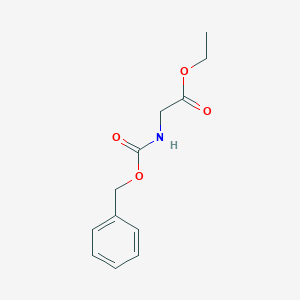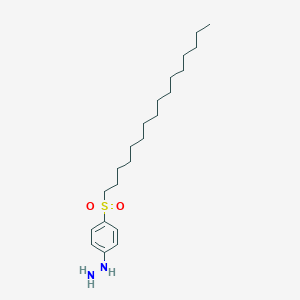
(4-(Hexadecylsulphonyl)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Hexadecylsulphonyl)phenyl)hydrazine, also known as HSP90 inhibitor, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a potent inhibitor of the heat shock protein 90 (HSP90), which is an important molecular chaperone that plays a critical role in protein folding, stability, and degradation. HSP90 is overexpressed in many types of cancer, and its inhibition has been shown to induce cancer cell death.
Mécanisme D'action
The mechanism of action of (4-(Hexadecylsulphonyl)phenyl)hydrazine involves its binding to the ATP-binding site of the (4-(Hexadecylsulphonyl)phenyl)hydrazine chaperone protein, which leads to the destabilization of the protein and the subsequent degradation of its client proteins. This results in the induction of apoptosis in cancer cells and the inhibition of cancer cell growth and metastasis.
Effets Biochimiques Et Physiologiques
(4-(Hexadecylsulphonyl)phenyl)hydrazine has been shown to have several biochemical and physiological effects. It has been reported to induce the degradation of several (4-(Hexadecylsulphonyl)phenyl)hydrazine client proteins, including Akt, HER2, and EGFR, which are important signaling proteins involved in cancer cell survival and proliferation. Additionally, (4-(Hexadecylsulphonyl)phenyl)hydrazine has been reported to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4-(Hexadecylsulphonyl)phenyl)hydrazine in lab experiments is its potent inhibitory effect on (4-(Hexadecylsulphonyl)phenyl)hydrazine, which makes it a useful tool for studying the role of (4-(Hexadecylsulphonyl)phenyl)hydrazine in cancer cell biology. Additionally, (4-(Hexadecylsulphonyl)phenyl)hydrazine has been shown to have a high selectivity for (4-(Hexadecylsulphonyl)phenyl)hydrazine, which reduces the potential for off-target effects. However, one of the limitations of using (4-(Hexadecylsulphonyl)phenyl)hydrazine is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of (4-(Hexadecylsulphonyl)phenyl)hydrazine. One area of research is the development of more potent and selective (4-(Hexadecylsulphonyl)phenyl)hydrazine inhibitors that can be used in cancer therapy. Additionally, there is a need for further studies to investigate the potential of (4-(Hexadecylsulphonyl)phenyl)hydrazine in combination with other cancer therapies, such as chemotherapy and radiation therapy. Furthermore, the role of (4-(Hexadecylsulphonyl)phenyl)hydrazine in other diseases, such as neurodegenerative diseases, is an area of research that warrants further investigation.
Méthodes De Synthèse
The synthesis of (4-(Hexadecylsulphonyl)phenyl)hydrazine involves the reaction of 4-bromobenzenesulfonyl chloride with hydrazine hydrate in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been reported in several research articles and has been successfully replicated in various laboratories.
Applications De Recherche Scientifique
(4-(Hexadecylsulphonyl)phenyl)hydrazine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the (4-(Hexadecylsulphonyl)phenyl)hydrazine chaperone function, which leads to the degradation of client proteins that are essential for cancer cell survival. Additionally, (4-(Hexadecylsulphonyl)phenyl)hydrazine has been reported to inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and prostate cancer cells.
Propriétés
Numéro CAS |
1590-67-6 |
|---|---|
Nom du produit |
(4-(Hexadecylsulphonyl)phenyl)hydrazine |
Formule moléculaire |
C22H40N2O2S |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
(4-hexadecylsulfonylphenyl)hydrazine |
InChI |
InChI=1S/C22H40N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-27(25,26)22-18-16-21(24-23)17-19-22/h16-19,24H,2-15,20,23H2,1H3 |
Clé InChI |
CQXBNGQFWUTDKW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)NN |
SMILES canonique |
CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)NN |
Autres numéros CAS |
1590-67-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



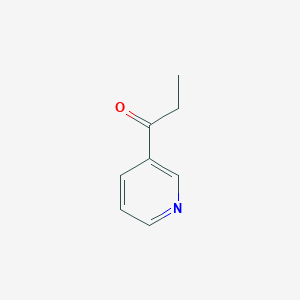
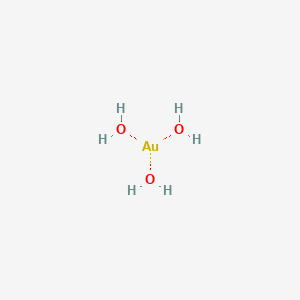
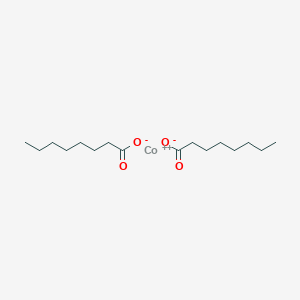
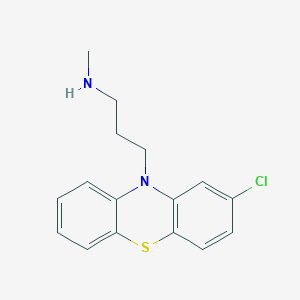
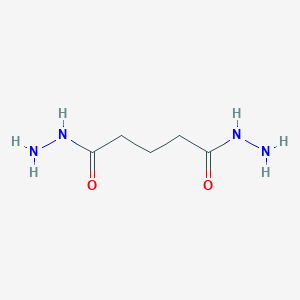
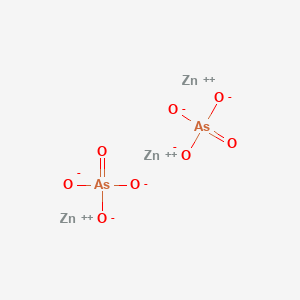
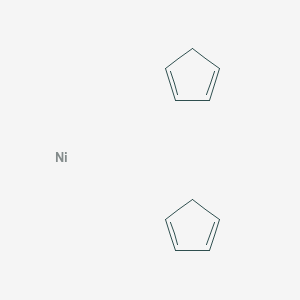
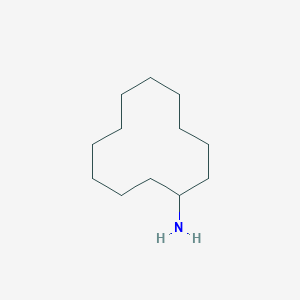

![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)
